Product packaging for Cobalt formate(Cat. No.:CAS No. 544-18-3)

Cobalt formate

Cat. No.: B1211381
CAS No.: 544-18-3
M. Wt: 148.97 g/mol
InChI Key: PFQLIVQUKOIJJD-UHFFFAOYSA-L
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Description

Cobalt Formate (Co(HCOO)2) is an inorganic compound that typically exists as a red crystalline solid, often in a dihydrate form which constitutes a 3D metal-organic framework (MOF) structure . This material is highly valued in scientific research for its versatile catalytic properties and unique structural characteristics. A primary research application of this compound is in the field of gas separation and purification. The robust this compound framework (CoFA) functions as a highly efficient single-molecule nanotrap for propylene (C3H6), enabling its selective capture from mixtures with ethylene (C2H4) . This capability is critical for streamlining the energy-intensive process of purifying olefins, which are fundamental feedstocks in the chemical industry . The material's contracted zigzag pore channels and multiple accessible Oδ- sites provide benchmark high C3H6 adsorption affinity, making it a cost-effective and scalable porous material for this separation . In catalysis, this compound serves as a key precursor or catalyst in various transformative reactions. It is investigated for use in electrocatalytic water oxidation (oxygen evolution reaction) . Furthermore, cobalt-based catalysts derived from this compound are prominent in CO2 hydrogenation, where they facilitate the conversion of CO2 into valuable chemicals like formate (the salt of formic acid) . Bimetallic cobalt-copper (CoCu) catalysts, for instance, have demonstrated high selectivity and activity for formate production, with theoretical studies indicating that the formation of a carbonate intermediate on the CoCu interface is a key step . This compound also finds a role in mechanochemical ammonia synthesis under ambient conditions, offering a potential low-energy pathway for this essential industrial chemical . The compound's utility extends to organic synthesis, where specific molecular cobalt complexes, such as cobalt pyridonates, can catalyze the highly efficient and chemospecific hydroboration of CO2 to boryl formates under mild conditions . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the relevant safety data sheets and literature for proper handling protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2CoO4 B1211381 Cobalt formate CAS No. 544-18-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cobalt(2+);diformate
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InChI

InChI=1S/2CH2O2.Co/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2
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InChI Key

PFQLIVQUKOIJJD-UHFFFAOYSA-L
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Canonical SMILES

C(=O)[O-].C(=O)[O-].[Co+2]
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Molecular Formula

C2H2CoO4
Record name COBALTOUS FORMATE
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Related CAS

64-18-6 (Parent)
Record name Cobaltous formate
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DSSTOX Substance ID

DTXSID1060267
Record name Cobaltous formate
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Molecular Weight

148.97 g/mol
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Physical Description

Cobaltous formate is a red crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit the spread to the environment. It is used to make catalysts for use in chemical manufacture., Dihydrate: Red solid; Soluble in water; [Merck Index]
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Boiling Point

Becomes anhydrous at 284.0 °F Decomposes at 175 °C. (USCG, 1999)
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Solubility

Solubility: 5.030 lb/100 lb at 68 °F /Cobalt(II) formate dihydrate/
Record name Cobaltous formate
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Density

2.13 at 71.6 °F dihydrate (USCG, 1999) - Denser than water; will sink, Red crystals; density: 2.129 g/cu cm at 22 °C; loses two waters at 140 °C; decomposes at 175 °C; soluble in cold water /Cobalt(II) formate dihydrate/
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Color/Form

Red crystalline solid, Red powder

CAS No.

544-18-3
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Properties and Synthesis of Cobalt Formate

Key Physical and Chemical Properties

A summary of the key properties of this compound is provided in the table below:

PropertyValueSource
Chemical FormulaCo(HCOO)₂ wikipedia.org
Molar Mass148.97 g/mol wikipedia.org
AppearanceRed crystalline solid ontosight.aiwikipedia.orgnih.gov
Density2.13 g/cm³ (at 20 °C) wikipedia.org
Melting Point175 °C (decomposes) wikipedia.orgnih.gov
Solubility in Water5.03 g/100 mL (at 20 °C) wikipedia.org
Solubility in AlcoholInsoluble wikipedia.org
Decomposition Temp.175 °C nih.gov

Self-Assembly Routes for this compound Coordination Polymers and Metal-Organic Frameworks (MOFs)

Synthesis Methodologies

This compound can be synthesized through several chemical routes. Common methods include:

The reaction of cobalt salt solutions with sodium formate. nih.gov

The oxidation of cobalt metal in the presence of formic acid. nih.gov

The neutralization of formic acid using cobalt carbonate or cobalt hydroxide. nih.gov

A specific method involves adding cobalt(II) nitrate (B79036) and phytic acid to a mixture of water, methanol (B129727), and dimethyl formamide (B127407) (DMF), followed by heating at 100 °C for approximately 24 hours, yielding a red crystalline structure. wikipedia.org

Crystallographic and Structural Elucidation of Cobalt Formate and Its Derivatives

Coordination Geometries and Ligand Binding Modes of Cobalt(II) Centers in Formate (B1220265) Complexes

The coordination chemistry of cobalt(II) ions is central to the formation of cobalt formate structures rsc.orgresearchgate.netnih.govscience.govunt.educolab.ws. Cobalt(II) typically exhibits a preference for octahedral coordination environments, although tetrahedral and square pyramidal geometries are also observed depending on the ligands and steric factors manchester.ac.ukrsc.orgrcsb.org. The formate anion (HCOO⁻) is a versatile ligand that can bind to cobalt centers in various modes, including monodentate, bidentate chelating, and bidentate bridging. These diverse binding modes allow the formate ligands to link cobalt ions in different ways, leading to the formation of diverse structural motifs. For example, formate can bridge two cobalt centers, extending the structure into chains or layers. The specific coordination geometry around the cobalt(II) ion and the binding mode of the formate ligand are dictated by factors such as the presence of co-ligands, solvent molecules, and reaction conditions, ultimately influencing the dimensionality and topology of the resulting coordination polymer or MOF aip.orgacs.org.

Development of Extended Framework Architectures: 1D Chains, 2D Layers, and 3D Coordination Polymers

This compound and its derivatives are known to self-assemble into a variety of extended framework architectures, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) coordination polymers rsc.orgaip.orgscience.govunt.educolab.wsamsterchem.com. The dimensionality of these frameworks is a direct consequence of the coordination number of the metal centers and the bridging capabilities of the organic linkers, primarily the formate ion. In 1D structures, cobalt ions are linked linearly, forming chains. In 2D structures, these chains are interconnected to form layers. The formation of 3D networks involves the cross-linking of these chains or layers, creating more complex and often porous materials nih.govacs.org. The specific topology of these extended structures, such as diamondoid networks or layered arrangements, is often determined by the choice of cobalt precursor, the presence of auxiliary ligands (like pyrazine (B50134) or bipyridine derivatives), and the reaction conditions aip.orgnih.govacs.org. These architectures are fundamental to the material's physical properties, including gas adsorption and magnetic behavior aip.orgresearchgate.netresearchgate.net.

Metal-Organic Frameworks (MOFs) Based on this compound

This compound serves as a foundational building block for constructing Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with significant potential in gas storage, separation, and catalysis researchgate.netresearchgate.netresearchgate.netcolab.wsamsterchem.com. The design of these MOFs involves carefully selecting organic linkers and metal nodes to achieve specific pore sizes, surface areas, and functionalities.

Design Principles for Porosity and Structure in Co-MOFs

The design of porous this compound-based MOFs hinges on controlling the assembly of cobalt nodes and organic linkers to create void spaces within the framework dntb.gov.uaresearchgate.net. Key design principles include the selection of organic linkers with appropriate lengths and geometries to dictate the pore dimensions and connectivity. The dimensionality and topology of the resulting MOF are influenced by the number of coordination sites on the metal node and the binding modes of the organic linkers. For instance, using ditopic or tritopic organic linkers in conjunction with cobalt(II) nodes can lead to the formation of robust, porous 3D frameworks. The porosity is often characterized by high surface areas and tunable pore volumes, which are essential for gas adsorption applications researchgate.netresearchgate.net. Strategies such as solvothermal synthesis, judicious choice of solvent, and the use of template molecules play crucial roles in achieving desired MOF structures and pore characteristics researchgate.netacs.org.

Analysis of Interpenetrated MOF Topologies and Networks

A common structural feature observed in many MOFs, including those based on this compound, is interpenetration dntb.gov.ua. Interpenetration occurs when two or more independent networks grow through each other within the same crystal lattice, often without significant distortion of the individual networks. This phenomenon can significantly impact the porosity and adsorption properties of the MOF. In interpenetrated this compound MOFs, the presence of multiple interwoven frameworks can lead to smaller pore apertures or the complete collapse of porosity in some cases. However, in other instances, interpenetration can enhance structural stability or create unique pore environments suitable for specific guest molecules researchgate.net. Analyzing the topology of these interpenetrated networks, often through single-crystal X-ray diffraction, is vital for understanding their structural integrity and potential applications.


Compound List:

  • This compound
  • This compound dihydrate
  • Cobalt(II)
  • Formate ligand
  • Formic acid
  • This compound framework
  • Cobalt-formate coordination polymer
  • This compound-based MOFs
  • Cobalt(II) formate
  • Cobalt(II) succinate (B1194679) coordination polymers
  • Cobalt(II) formate framework
  • This compound (CoFA)
  • This compound (Co3(HCOO)6)
  • This compound complexes
  • Cobalt(II) complexes
  • Cobalt(II) nitrate (B79036)
  • Cobalt(II) acetate
  • Cobalt(II) chloride
  • Cobalt(II) formate dihydrate
  • Cobalt(II)-sodium phosphonate (B1237965) cage compounds
  • Future Outlook

    Green Chemistry and Sustainable Synthesis Innovations for this compound Production

    The synthesis of this compound and its derived materials is increasingly being approached with principles of green chemistry and sustainability in mind. Traditional chemical synthesis methods often involve hazardous reagents, toxic solvents, and significant energy consumption, leading to environmental concerns. Innovations in this area focus on reducing waste, utilizing safer materials, and improving energy efficiency, thereby aligning with the growing demand for environmentally responsible chemical production.

    Sustainable Synthesis of this compound Frameworks (CoFA)

    Significant advancements have been made in the synthesis of this compound-based materials, particularly metal-organic frameworks (MOFs), using eco-friendly methodologies. One notable approach involves a water-based green synthesis that enables kilogram-scale production of this compound frameworks (CoFA). These materials are characterized by their efficient separation properties and are synthesized from inexpensive raw materials, underscoring their potential for industrial scalability and reduced environmental impact researchgate.net.

    Another innovative method for preparing this compound dihydrate MOFs bypasses the need for external formate salts or formic acid. In this process, dimethylformamide (DMF) serves as the source of formate, which is incorporated into the MOF structure during synthesis. This technique allows for gram-scale production and offers a controlled route that avoids the use of potentially hazardous formate precursors researchgate.net.

    Table 1: Sustainable Synthesis Approaches for this compound Frameworks

    Method/ApproachKey FeaturesPrecursors/SolventsSustainability AspectsReference
    Water-based Green Synthesis (CoFA)Kilogram-scale, efficient separation propertiesCheap raw materialsWater-based, eco-friendly, scalable researchgate.net
    DMF-mediated MOF Synthesis (Co(HCOO)₂·2H₂O)Gram-scale, no external formate salt/acid requiredDMF solventAvoids formate salt/acid, controlled synthesis researchgate.net

    This compound as a Precursor in Green Nanoparticle Synthesis

    This compound and its hydrated forms also serve as valuable precursors in green synthesis routes for cobalt-containing nanoparticles. Thermal decomposition and thermolysis methods offer pathways to generate nanoparticles without the necessity of external reducing agents or stabilizing ligands, thereby simplifying the process and minimizing waste.

    For instance, the thermal decomposition of this compound dihydrate in a nitrogen atmosphere at approximately 380 °C yields cobalt nanoparticles. This method leverages the inherent decomposition properties of the precursor, releasing gases that aid in nanoparticle formation under controlled thermal conditions, thus eliminating the need for additional chemical reductants azonano.comadvancedcarbonscouncil.org.

    Alternatively, the thermolysis of this compound in hydrocarbon oil, without the addition of stabilizing ligands, provides a straightforward route to cobalt-containing nanoparticles. These nanoparticles typically exhibit sizes in the range of 10–14 nm and are primarily composed of cobalt oxides (CoO and Co₃O₄), with minor amounts of metallic cobalt researchgate.net.

    Table 2: this compound Decomposition for Green Nanoparticle Synthesis

    PrecursorDecomposition MethodAtmosphere/MediumTemperature (°C)Product Size (nm)Product CompositionKey AdvantageReference
    This compound dihydrateThermal decompositionNitrogen380N/ACobalt nanoparticlesNo external reducing agents required azonano.comadvancedcarbonscouncil.org
    This compoundThermolysis in hydrocarbon oilHydrocarbon oilN/A10–14CoO, Co₃O₄, minor metallic CoNo stabilizing ligands needed researchgate.net

    These sustainable synthesis strategies for this compound and its derived materials highlight a shift towards more environmentally conscious manufacturing processes in materials science, offering pathways for efficient, scalable, and eco-friendly production.

    Table of Compound Names:

    this compound

    this compound dihydrate

    this compound framework (CoFA)

    Theoretical and Computational Investigations of Cobalt Formate Systems

    Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

    Density Functional Theory (DFT) is a cornerstone for understanding the electronic structure and intrinsic properties of cobalt formate (B1220265) systems. Studies have employed DFT to calculate band structures, electronic densities of states, and charge distributions, revealing insights into their semiconducting or insulating characteristics and the nature of chemical bonding. For instance, DFT calculations have been used to determine the binding strength of gases like D₂ to cobalt formate, indicating a higher binding strength for D₂ compared to H₂ by 2.26 kJ/mol researchgate.netacs.org. This fundamental electronic property underpins its application in isotope separation. Furthermore, DFT calculations have been applied to predict the ferroelectric properties of this compound-based perovskites, such as [NH₂NH₃][Co(HCOO)₃], by analyzing the ordering of cations and hydrogen bonding aps.org. The methodology often involves using plane-wave based spin-polarized DFT with projector augmented wave potentials and the Perdew-Burke-Ernzerhof (PBE) parameterization for the exchange-correlation functional aps.org.

    Computational Modeling of Reaction Mechanisms and Pathways in this compound Catalysis

    Computational modeling plays a vital role in dissecting the mechanisms and pathways of reactions catalyzed by this compound-based materials. These studies help identify rate-limiting steps, transition states, and the energetic landscape of catalytic processes.

    Calculation of Activation and Reaction Energies

    The calculation of activation and reaction energies is critical for quantifying the feasibility and efficiency of catalytic transformations. For example, DFT calculations have revealed that this compound possesses a 2.26 kJ/mol higher binding strength for D₂ than for H₂, which is a key parameter in understanding isotope separation processes researchgate.netacs.org. In the context of formic acid dehydrogenation, a computational study highlighted that the formation of a cobalt-formate intermediate initiates the catalytic cycle, followed by CO₂ deinsertion and proton transfer to generate H₂ frontiersin.org. The energy barriers for these steps are crucial for optimizing catalyst performance.

    Simulation of Adsorption and Sorption Phenomena within this compound Frameworks

    The porous nature of this compound-based frameworks, particularly MOFs, makes them excellent candidates for adsorption and sorption applications. Computational simulations, including molecular dynamics (MD) and grand canonical Monte Carlo (GCMC) methods, are employed to study these phenomena. MD simulations have shown that lighter H₂ molecules adsorb faster than D₂ in this compound pores, although DFT calculations indicate a stronger binding strength for D₂ researchgate.net. GCMC simulations combined with DFT-D calculations have been used to elucidate the host-guest interactions in this compound materials, revealing that hexafluoropropylene (C₃F₆) predominantly interacts with hydrogen atoms within the framework's pore cavities d-nb.info. These simulations are instrumental in understanding gas separation selectivities and diffusion behaviors.

    Prediction and Understanding of Magnetic Interactions and Anisotropy in this compound Compounds

    Cobalt ions are known for their rich magnetic properties, and in this compound systems, these properties are influenced by the coordination environment and inter-ionic interactions. Computational studies, including DFT and ab initio calculations, are used to predict and understand these magnetic behaviors. For instance, DFT calculations have indicated strong Co-Co antiferromagnetic exchange interactions in binuclear cobalt fragments within certain this compound structures mdpi.com. Studies have also explored magnetic isolated chain-based substituted cobalt-formate frameworks, revealing canted antiferromagnetic interactions between Co(II) ions and slow magnetic relaxation at low temperatures, classifying some as weak ferromagnetic single-chain-magnets science.govscience.gov. Ab initio calculations can further determine the parameters of magnetic anisotropy for isolated cobalt centers, which is crucial for developing materials with specific magnetic responses mdpi.com.

    Charge Transfer and Electronic Contribution Studies in this compound Materials

    Understanding charge transfer and the electronic contributions of cobalt and formate ligands is essential for predicting material properties. DFT calculations are frequently used for these analyses. For example, studies on this compound-based perovskites have involved DFT to determine the electronic structure and properties, which are fundamental to their ferroelectric behavior aps.orgcolab.ws. These calculations can reveal how electron density is distributed and how charge is transferred between the metal centers and the organic linkers, influencing properties like catalytic activity and optical behavior colab.wsresearchgate.net.

    Catalytic Applications and Reaction Mechanisms of Cobalt Formate and Its Derivatives

    Carbon Dioxide (CO₂) Conversion and Hydrogenation to Formate (B1220265)

    The conversion of CO₂ into valuable chemicals and fuels is a critical area of research for mitigating climate change and developing sustainable energy solutions. Cobalt-based catalysts, including those involving formate species, are actively investigated for this purpose.

    Cobalt complexes and materials containing cobalt have demonstrated efficacy in the hydrogenation of CO₂ to formate. In homogeneous catalysis, cobalt(I) hydride complexes, often stabilized by phosphine (B1218219) ligands, have shown high turnover frequencies (TOFs) for CO₂ hydrogenation to formate, particularly when used with strong bases. For instance, the cobalt(I)-phosphine catalyst [Co(dmpe)₂H] has achieved a TOF of 3,400 h⁻¹ at room temperature and 1 atm of a CO₂:H₂ mixture, which increased to 74,000 h⁻¹ at 20 atm acs.orgresearchgate.net. Mechanistic studies suggest that these systems often involve a Co(−I)/Co(I) redox cycle mdpi.com.

    In heterogeneous catalysis, cobalt-based materials, including oxides and carbides, are also explored. For example, cobalt nanorods have shown enhanced catalytic activity and selectivity for CO₂ hydrogenation to methane (B114726), with mechanisms suggesting the formation of bridged CO intermediates and inhibition of formate spectator species rsc.org.

    The hydrogenation of CO₂ over cobalt-based catalysts can proceed through several pathways. A prominent route involves the formation of formate intermediates (*HCOO), which then undergo further bond cleavage to produce intermediates like *CHₓO, ultimately leading to methanol (B129727) or other C₁ products mdpi.com.

    Mechanistic studies on homogeneous cobalt catalysts often involve redox cycling of the cobalt center. Proposed cycles include Co(−I)/Co(I), Co(I)/Co(III), and Co(−I)/Co(0)/Co(+I) mdpi.com. A detailed computational study on a cobalt-based system revealed an unexpected formate anion-assisted deprotonation mechanism, differing from typical additive base-catalyzed pathways. This mechanism involves oxidative addition, deprotonation of a dihydride complex, and CO₂ hydrogenation. The rate-determining step was identified as the hydrogenation of CO₂, with the formate anion playing a crucial role in promoting the deprotonation of the cobalt dihydride complex to the active monohydride species rsc.org. Another proposed mechanism involves hydride transfer to CO₂ followed by deprotonation of the resulting cobalt-hydride by formate acting as a base chemrxiv.org.

    Cobalt-based MOFs are being investigated for their dual role in CO₂ capture and subsequent conversion. Their porous structure and the presence of accessible cobalt centers facilitate CO₂ adsorption and can act as active sites for catalytic transformations nih.govmdpi.comresearchgate.net. While specific examples of cobalt formate MOFs being directly used for CO₂ hydrogenation are less detailed in the provided literature, cobalt-containing MOFs in general are recognized for their potential in CO₂ conversion, including photocatalytic and electrocatalytic reduction mdpi.comresearchgate.netmdpi.com. The ability of MOFs to concentrate CO₂ around active sites enhances catalytic performance, even in low CO₂ concentrations scispace.com.

    Mechanistic Pathways of CO2 Hydrogenation (e.g., Hydride Transfer, Redox Cycling)

    Formate Oxidation Reactions

    Cobalt-based materials are also effective electrocatalysts for the oxidation of formate, a process relevant for fuel cells and chemical synthesis.

    Homogeneous cobalt complexes featuring phosphine ligands with pendent amine groups have shown activity as electrocatalysts for formate oxidation, converting formate to CO₂ with high Faradaic efficiency at moderate overpotentials (0.45–0.57 V in acetonitrile) chemrxiv.orgnsf.gov. The mechanism involves hydride transfer to the cobalt center, followed by deprotonation of the cobalt-hydride species by formate. The catalyst with the strongest cobalt-hydride bond exhibited the fastest formate oxidation rate chemrxiv.org.

    Heterogeneous catalysts like cobalt hexacyanoferrate (CoFePB) have also been developed for formate oxidation. CoFePB demonstrates excellent selectivity and stability, achieving quantitative conversion of formate to CO₂ with 100% Faradaic efficiency across a broad pH range (1–13) rsc.orgacs.org. It can operate at higher current densities than platinum or palladium catalysts, with a formate oxidation current of approximately 10 mA cm⁻² at pH 5, 0.4 M formate, and 1.4 V vs. RHE, compared to 0.4 mA cm⁻² for Pt acs.org. This performance makes CoFePB a promising noble-metal-free catalyst for formate oxidation in fuel cells rsc.orgacs.org.

    Oxygen Evolution Reaction (OER) and Water Oxidation Electrocatalysis using this compound MOFs

    This compound dihydrate, Co(HCOO)₂·2H₂O, synthesized as a functional MOF, has been explored as a heterogeneous electrocatalyst for the oxygen evolution reaction (OER) via water oxidation in neutral pH conditions researchgate.networldscientific.comworldscientific.com. This material, which can be synthesized with formate originating from the DMF solvent, exhibits promising OER activity.

    Table 1: Performance of this compound MOF in Oxygen Evolution Reaction (OER)

    ParameterValueConditionsReference
    Overpotential for 1 mA cm⁻²275.5 mV vs. RHENeutral pH worldscientific.com
    Faradaic Efficiency (FE)89.93%Neutral pH worldscientific.com
    Turnover Frequency (TOF)0.277 s⁻¹Neutral pH worldscientific.com

    Cobalt-based MOFs, in general, are recognized for their potential in water splitting due to their high surface area, tunable porosity, and active cobalt centers nih.govd-nb.infoacs.org. For instance, a cobalt-ferrocene MOF (CoFc-MOF) demonstrated high activity for OER with an overpotential of 190 mV at a current density of 10 mA cm⁻², and maintained ~95% activity after 24 hours of operation nih.gov. Another study on different cobalt-based MOFs synthesized with specific linkers showed that one MOF (X2) exhibited exceptionally low overpotentials for OER (180 mV) and superior long-term stability, attributed to its optimized morphology and active site distribution nih.gov.

    N-Formylation of Amines and Related Organic Synthesis Reactions

    This compound has emerged as a valuable catalyst for the N-formylation of amines, a crucial transformation in organic synthesis that yields formamides. These formamides are important intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. Research has demonstrated that this compound, often in conjunction with a reducing agent like hydrogen (H₂) or phenylsilane, can efficiently convert both primary and secondary amines into their corresponding N-formamides acs.orgrsc.orgiiserpune.ac.in.

    For instance, studies have shown that cobalt-catalyzed N-formylation reactions using CO₂ as the C1 source can achieve excellent yields (often exceeding 90-98%) under relatively mild conditions acs.orgrsc.org. The mechanism typically involves the activation of CO₂ and the reducing agent by the cobalt catalyst, leading to the formation of cobalt-formate species, which then react with the amine substrate to form the desired formamide (B127407) rsc.org. This approach is attractive due to its sustainability, utilizing CO₂ and generating water as the primary byproduct acs.org.

    Table 1: N-Formylation of Amines Catalyzed by Cobalt-Based Systems

    Amine SubstrateCarbonyl SourceReducing AgentCatalyst (Cobalt-Based)ConditionsYield (%)Reference
    Primary AminesCO₂H₂Cobalt Pincer ComplexMild CO₂ and H₂ pressure, Moderate Temp.High acs.org
    Secondary AminesCO₂H₂Cobalt Pincer ComplexMild CO₂ and H₂ pressure, Moderate Temp.High acs.org
    Primary AminesCO₂PhenylsilaneDUT-5-CoH (MOF)10 bar CO₂, Ambient Temp.Excellent rsc.org
    Secondary AminesCO₂PhenylsilaneDUT-5-CoH (MOF)10 bar CO₂, Ambient Temp.Excellent rsc.org
    AnilinesCO₂PhenylsilaneDUT-5-CoH (MOF)10 bar CO₂, Ambient Temp.Excellent rsc.org

    Oxidation Reactions of Hydrocarbons, Alcohols, and Sulfides Catalyzed by this compound Derivatives

    This compound and its derivatives are effective catalysts for various oxidation reactions, including the conversion of alcohols to carbonyl compounds and sulfides to sulfoxides. These transformations are vital in the synthesis of numerous organic molecules.

    In the oxidation of alcohols, supported this compound catalysts have demonstrated high activity and selectivity for converting primary and secondary alcohols into aldehydes and ketones, respectively. For example, the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using supported this compound catalysts has been reported to achieve over 95% conversion and >98% selectivity at 100 °C under an oxygen atmosphere chemrxiv.org. Turnover frequencies (TOFs) in the range of 20-60 h⁻¹ have been observed for the oxidation of alcohols like 1-hexanol (B41254) chemrxiv.org.

    This compound also catalyzes the selective oxidation of organic sulfides to sulfoxides, a process important in pharmaceutical synthesis. Using hydrogen peroxide (H₂O₂) as the oxidant, dibenzyl sulfide (B99878) can be efficiently converted to dibenzyl sulfoxide (B87167) in high yields (e.g., 92%) within a short reaction time at room temperature chemrxiv.org.

    Table 2: Oxidation Reactions Catalyzed by this compound and Derivatives

    SubstrateOxidantCatalyst (Cobalt-Based)Reaction TypeConditionsProduct/Yield/SelectivityTOF (h⁻¹)Reference
    Benzyl AlcoholO₂Supported this compoundAlcohol Oxidation100 °C, 1 atm O₂Benzaldehyde (>95% conv., >98% sel.)- chemrxiv.org
    1-HexanolO₂This compoundAlcohol OxidationNot specifiedCarbonyls20-60 chemrxiv.org
    Dibenzyl SulfideH₂O₂This compoundSulfide OxidationRT, 3hDibenzyl Sulfoxide (92% yield)- chemrxiv.org

    Mechanistic Studies of Formic Acid Decomposition on Cobalt Surfaces

    The decomposition of formic acid on transition metal surfaces is a subject of significant research interest, particularly for understanding catalytic processes relevant to fuel cells and chemical synthesis. Studies involving cobalt surfaces, which can be derived from precursors like this compound, reveal complex reaction pathways.

    Mechanistic investigations using techniques such as X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD), complemented by density functional theory (DFT) calculations, indicate that formic acid can adsorb molecularly on cobalt surfaces ucl.ac.ukacs.orgacs.org. At lower temperatures, partial decomposition can yield carbon monoxide (CO). At slightly higher temperatures (around 160 K), the formation of formate species, which act as a thermodynamic sink, becomes dominant ucl.ac.uk. Further decomposition at higher temperatures (>400 K) leads to the concomitant production of CO, carbon dioxide (CO₂), and hydrogen (H₂) ucl.ac.uk.

    Table 3: Formic Acid Decomposition on Cobalt Surfaces: Mechanistic Insights

    Process StepKey Intermediates/SpeciesProducts FormedConditions/ObservationsReference
    AdsorptionMolecular Formic Acid-Adsorbs at 130 K on Co(0001) ucl.ac.ukacs.orgacs.org
    Low-Temp. Decomp.-CO, H₂O (bimolecular)Partial decomposition at 140 K ucl.ac.uk
    Formate FormationFormate species-Dominant at 160 K, thermodynamic sink ucl.ac.uk
    High-Temp. Decomp.Formate speciesCO, CO₂, H₂Similar barriers for formate decomposition (>400 K) ucl.ac.uk
    C-H Bond CleavageAdsorbed Formic AcidAdsorbed H, CO₂Activation energy ~0.8 eV on Co(0001) ucl.ac.ukresearchgate.net
    Overall MechanismsFormate, HydrideCO, CO₂, H₂Eley-Rideal or Langmuir-Hinshelwood pathways researchgate.net

    Compound Name List:

    this compound (Co(HCOO)₂)

    this compound dihydrate (Co(HCOO)₂·2H₂O)

    Cobalt pincer complexes

    DUT-5-CoH (Aluminum metal-organic framework supported cobalt(II) hydride catalyst)

    Cobalt oxides (CoO, Co₃O₄)

    Metallic cobalt

    Applications in Advanced Materials Science and Engineering

    Energy Storage Systems Utilizing Cobalt Formate (B1220265) Derivatives

    The demand for efficient and sustainable energy storage solutions has driven extensive research into new electrode materials for batteries and supercapacitors. Cobalt formate derivatives, particularly those derived from metal-organic frameworks (MOFs), have shown considerable promise in this area due to their high porosity, large surface area, and tunable structures. nih.govacs.org

    Precursors for Lithium-Ion Batteries and Supercapacitors

    Cobalt-based metal-organic frameworks (Co-MOFs), often synthesized using formate as a ligand, serve as excellent precursors for creating advanced electrode materials for lithium-ion batteries (LIBs) and supercapacitors. nih.govacs.org The thermal treatment of these Co-MOFs allows for the synthesis of various cobalt compounds, such as cobalt oxides, phosphides, and sulfides, with controlled morphologies and high surface areas. nih.govresearchgate.net These derivative materials can effectively overcome the inherent poor stability and low electrical conductivity of pristine MOFs. nih.govacs.org

    In the realm of supercapacitors, Co-MOF derivatives also exhibit excellent performance. Their high porosity and surface area facilitate efficient ion transport and charge storage, which are crucial for achieving high power density and long cycle life. nih.gov The electrochemical behavior of Co-MOF electrodes often indicates battery-like characteristics with well-defined oxidation and reduction peaks, leading to high specific capacities. researchgate.net

    Table 1: Electrochemical Performance of Cobalt-Formate Derived Materials in Energy Storage

    Material Application Key Performance Metric Reference
    Co-MOF derived electrode Battery Calculated capacity of 1064.3 mAh g⁻¹ at 0.1 A g⁻¹ researchgate.net
    Regenerated NMC cathode Li-ion Battery Capacity retention of 82.6% after 200 cycles acs.org
    Co3O4 nanofiber electrode Li-ion Battery Sharp reduction peak at ~0.8 V vs Li⁺/Li in the first cycle acs.org
    C-LMP nanorods Li-ion Battery Capacity of 168 mAh g⁻¹ at 0.1 C mdpi.com

    Electrochemical Properties in Energy Conversion and Storage Devices

    The electrochemical properties of this compound derivatives are central to their application in energy conversion and storage. Cobalt hexacyanoferrate, a derivative related to this compound, has been identified as an effective and stable electrocatalyst for formate oxidation in direct formate fuel cells. rsc.orgrecercat.cat This highlights the potential of using formate as a liquid hydrogen carrier for energy storage. A proof-of-concept direct formate fuel cell using a cobalt hexacyanoferrate catalyst and a cerium(IV) oxidant demonstrated a stable maximum power output of 8.6 mW cm⁻². rsc.orgrecercat.cat

    The ability of Co-MOFs to facilitate multiple electron transfer reactions makes them effective catalysts for key energy conversion processes like the oxygen reduction reaction (ORR) and hydrogen evolution reaction (HER). nih.gov Furthermore, cobalt phosphino-thiolate complexes have shown high selectivity in the electrocatalytic reduction of CO2 to formate, a process that can store renewable energy in the form of chemical bonds. rsc.orgnih.gov

    Magnetic Materials Development based on this compound Frameworks

    This compound frameworks have garnered significant interest in the development of advanced magnetic materials due to the intrinsic magnetic properties of the cobalt(II) ion and the versatility of the formate ligand in creating diverse network structures. These frameworks exhibit a range of fascinating magnetic phenomena, from single-ion magnetism to long-range magnetic ordering.

    Single-Ion Magnets (SIMs) and Research into Magnetic Anisotropy

    Single-Ion Magnets (SIMs) are a class of single-molecule magnets where the slow magnetic relaxation arises from a single metal ion with large magnetic anisotropy. mdpi.comacs.org Cobalt(II) is an ideal candidate for creating SIMs due to its strong spin-orbit coupling, which can lead to significant magnetic anisotropy. acs.orgresearchgate.net this compound-based coordination polymers have been shown to exhibit field-induced slow magnetic relaxation, a characteristic of SIM behavior. mdpi.com

    The magnetic anisotropy in these systems is often characterized by the zero-field splitting parameter, D. For example, a cobalt(II) coordination polymer with a formate group in its coordination sphere exhibited a large D value of 62.1 cm⁻¹, indicative of significant easy-plane magnetic anisotropy. mdpi.com A comprehensive understanding of the ligand field and its influence on the d-orbitals of the cobalt ion is crucial for the rational design of SIMs with enhanced magnetic anisotropy. acs.org Advanced techniques like polarized neutron diffraction have been employed to experimentally quantify the magnetic anisotropy in cobalt-based SIMs. acs.orgosti.gov

    Table 2: Magnetic Properties of Cobalt-Formate Based Single-Ion Magnets

    Compound Magnetic Property Key Finding Reference
    {[CoII(TPT)2(CHOO)2(H2O)2]}n Field-induced SIM Zero-field splitting parameter D = 62.1 cm⁻¹ mdpi.com
    L2Co2 Highly anisotropic CoII SIM Large energy barrier to spin reversal (Ueff > 300 K) osti.gov

    Spin-Canted Antiferromagnetism and Multiferroics in Formate Systems

    Many this compound frameworks exhibit long-range magnetic ordering at low temperatures, often in the form of spin-canted antiferromagnetism. unt.edukent.ac.ukresearchgate.net In this phenomenon, the magnetic moments of adjacent cobalt ions are nearly antiparallel, but a slight canting of the spins results in a weak ferromagnetic component. kent.ac.ukosti.gov This behavior has been observed in various perovskite-type metal-organic frameworks with the general formula [(CH3)2NH2][Co(HCOO)3]. sci-hub.se

    The coupling between magnetic and electric ordering in a single material leads to multiferroic behavior, which is highly desirable for applications in data storage and spintronics. Some this compound-based MOFs have been shown to be multiferroic. unt.eduosti.gov For example, [NH2NH3]Co(HCOO)3 exhibits both spin-canted antiferromagnetism and ferroelectricity, with a Néel temperature of 15.5 K. unt.edu In another Co-MOF, the application of a magnetic field can induce a change in the electric polarization, demonstrating magnetoelectric coupling. osti.gov

    Table 3: Magnetic Ordering in this compound Frameworks

    Compound Family Magnetic Behavior Néel Temperature (TN) Reference
    [(CH3)2NH2]M(HCOO)3 (M=Co) Canted antiferromagnetism ~9-10 K kent.ac.uksci-hub.se
    [NH2NH3]Co(HCOO)3 Spin-canted antiferromagnetism 15.5 K unt.edu
    Hierarchical cobalt-formate frameworks Spin-canted antiferromagnetism ~10 K researchgate.netaip.org

    Interfacial Effects on Magnetic Behavior in Cobalt-Formate Hybrid Systems

    The magnetic properties of thin cobalt films can be significantly influenced by the interface with other materials, a crucial consideration in the development of spintronic devices. tohoku.ac.jp The interaction at the interface between a cobalt layer and a molecular overlayer can alter the magnetic anisotropy of the cobalt film. tohoku.ac.jpacs.org For instance, orbital hybridization at the Co/C60 interface can enhance the magnetic anisotropy of the cobalt layer. acs.org

    While direct studies on cobalt-formate hybrid interfaces are specific, the principles from related systems are highly relevant. The deposition of molecules on a cobalt surface can lead to changes in the electronic structure and magnetic moments of the cobalt atoms at the interface. arxiv.org These interfacial effects can be harnessed to tune the magnetic properties of cobalt-based systems for specific applications. beilstein-archives.org For example, the interaction between cobalt and a molybdenum disulfide (MoS2) layer has been shown to significantly change the morphology and magnetic behavior of the cobalt. nih.gov

    Gas Separation and Adsorption Technologies

    The porous nature of this compound-based materials allows for the selective separation of gases, a critical process in various industrial applications.

    Hydrogen Isotope Separation using this compound MOFs

    The separation of hydrogen isotopes, particularly deuterium (B1214612) (D₂) from protium (B1232500) (H₂), is crucial for heavy water production used in nuclear reactors and for isotopic labeling in scientific research. Metal-organic frameworks (MOFs) like this compound have emerged as promising materials for this challenging separation due to a phenomenon known as the quantum sieving effect. mdpi.com

    This compound (Co(HCOO)₂) possesses a diamond-like framework with one-dimensional zigzag channels. mdpi.com Research has shown that these frameworks exhibit isotope-responsive separation capabilities. acs.orgnih.gov A notable discovery is a D₂-responsive third sorption step, which leads to a significant difference in the uptake of D₂ compared to H₂. acs.orgnih.gov This is attributed to the denser packing of D₂ molecules within the framework, creating additional space for adsorption. acs.orgnih.gov

    Density functional theory (DFT) calculations have revealed that this compound has a higher binding strength for D₂ than for H₂ by 2.26 kJ/mol. acs.orgnih.gov This enhanced interaction results in impressive separation performance, with a D₂/H₂ selectivity of up to 44 at a temperature of 25 K and a pressure of 1 bar. acs.orgnih.gov The ability to synthesize this compound on a gram scale enhances its potential for commercial applications in hydrogen isotope separation. acs.orgnih.gov

    The mechanism behind this separation is a combination of kinetic quantum sieving (KQS) and chemical affinity quantum sieving (CAQS). mdpi.com At low temperatures, the lighter H₂ has a higher diffusion rate (KQS), while the heavier D₂ has a stronger binding affinity to the framework (CAQS) due to its lower zero-point energy. mdpi.comrsc.org The unique pore structure of this compound, with its fine one-dimensional channels, plays a critical role in this selective adsorption. mdpi.com

    Material Separation Principle **Selectivity (D₂/H₂) **Conditions
    This compound MOFIsotope-responsive sorption, Quantum SievingUp to 4425 K, 1 bar
    MIL-53Flexible MOF, selective breathing-Specific temperature and pressure
    CPO-27-CoOpen metal sites1260 K

    Selective Gas Adsorption (e.g., CO₂) in this compound Frameworks

    Beyond hydrogen isotopes, this compound-based MOFs are also effective in separating other gas mixtures, particularly for carbon dioxide (CO₂) capture. The tunable pore sizes and the presence of active metal sites in these frameworks allow for preferential adsorption of CO₂ over other gases like methane (B114726) (CH₄) and nitrogen (N₂). unt.eduresearchgate.net

    Perovskite Materials for Optoelectronic Applications

    This compound serves as a precursor in the synthesis of hybrid perovskite materials, which are at the forefront of research for next-generation solar cells and other optoelectronic devices.

    Hybrid Perovskite Crystals Derived from this compound as Absorbers in Solar Cells

    Researchers have successfully synthesized dimethyl ammonium (B1175870) this compound-based perovskite crystals, [(CH₃)₂NH₂]Co(HCOO)₃, for use as absorber layers in perovskite solar cells (PSCs). rsc.org These crystals are typically grown using solvothermal synthesis methods. rsc.org The introduction of this compound into the perovskite structure offers a pathway to develop new absorber materials with tailored properties. rsc.org

    A notable example is the perovskite-like metal-organic framework of this compound, [(CH₃)₂NH₂][Co(HCOO)₃]n, which has been grown on conductive carbon cloth. nih.govresearchgate.net This material has shown high performance as an electrocatalyst in dye-sensitized solar cells (DSSCs), achieving efficiencies comparable to benchmark platinum-based cells. nih.govresearchgate.net

    Optical Properties and Bandgap Engineering in Formate-Based Perovskites

    The optical and electronic properties of perovskite materials are critical for their performance in solar cells. The bandgap of a perovskite determines the range of the solar spectrum it can absorb. By incorporating formate and cobalt, it is possible to engineer the bandgap of the resulting perovskite.

    First-principles studies on formate-doped organic-inorganic hybrid perovskites like MAPbI₃ (where MA is methylammonium) have shown that HCOO⁻ substitution can lead to materials with band gaps in the range of 1.49 eV to 1.60 eV, which is suitable for solar cell applications. researchgate.net These materials exhibit strong light absorption in the ultraviolet-visible regions, a crucial characteristic for efficient solar energy conversion. researchgate.net

    The introduction of formate can also influence the thermal stability of the perovskite structure. For example, doping formamidinium lead iodide (FAPbI₃)-based perovskites with formamidinium formate has been shown to enhance the thermal phase stability and increase the photoluminescence lifetime, which are beneficial for long-term device performance. mdpi.commdpi.com

    Perovskite Material Synthesis Method Key Property Application
    [(CH₃)₂NH₂]Co(HCOO)₃Solvothermal synthesisTunable absorber layerPerovskite Solar Cells
    [(CH₃)₂NH₂][Co(HCOO)₃]n on Carbon ClothSurfactant-assisted growthHigh electrocatalytic performanceDye-Sensitized Solar Cells
    Formate-doped MAPbI₃-Engineered bandgap (1.49-1.60 eV)High-efficiency Solar Cells
    Formate-doped FAPbI₃-Enhanced thermal stability and photoluminescence lifetimeStable Perovskite Solar Cells

    Nanomaterials Synthesis and Functionalization Using this compound Precursors

    This compound is a valuable precursor for the synthesis of a variety of cobalt-based nanomaterials, including metallic cobalt and cobalt oxide nanoparticles. The thermal decomposition of this compound offers a straightforward and controllable method for producing these materials.

    The process involves heating this compound, often in the presence of a solvent or a stabilizing agent, to induce its decomposition into nanoparticles. For example, cobalt nanoparticles can be formed by decomposing this compound dihydrate at 380 °C in a nitrogen atmosphere without the need for external reducing agents. azonano.com Similarly, cobalt-containing nanoparticles with an average size of 10–14 nm, primarily composed of cobalt oxides (CoO and Co₃O₄) with some metallic cobalt, can be synthesized by the thermolysis of this compound in hydrocarbon oil. researchgate.net

    The properties of the resulting nanoparticles, such as their size, composition, and structure, can be controlled by varying the synthesis conditions, including the temperature and the surrounding medium. pwr.wroc.pl For instance, the thermal decomposition of this compound in a polyethylene (B3416737) melt has been used to produce cobalt nanoparticles with a radius of 4 nm. pwr.wroc.pl

    These cobalt-based nanomaterials have a wide range of potential applications, including in catalysis, magnetic storage media, and as components in more complex nanostructures. The use of this compound as a precursor provides a versatile platform for the bottom-up fabrication of functional nanomaterials.

    Precursor Synthesis Method Resulting Nanomaterial Average Size Key Features
    This compound dihydrateThermal decomposition in nitrogenCobalt nanoparticles-No external reducing agent needed
    This compoundThermolysis in hydrocarbon oilCobalt oxide (CoO, Co₃O₄) and metallic cobalt nanoparticles10–14 nmSimple, ligand-free synthesis
    This compoundThermal decomposition in polyethylene meltCobalt nanoparticles4 nm radiusHigh blocking temperature

    Cobalt Oxide Nanoparticles for Diverse Materials Science Applications

    This compound serves as a valuable metal-organic precursor for the synthesis of cobalt-based nanomaterials, particularly cobalt oxide (Co₃O₄) nanoparticles. The thermal decomposition of this compound is a key method used to produce these nanoparticles, which exhibit unique properties making them suitable for a wide array of applications in materials science. azonano.com The process involves heating the this compound, which breaks it down, releasing gases and forming cobalt nanoparticles under controlled conditions. azonano.com These nanoparticles can subsequently be oxidized to form cobalt oxide nanoparticles. The characteristics of the final nanoproduct, such as particle size, morphology, and crystalline structure, are influenced by the synthesis parameters, including temperature and atmosphere.

    The resulting Co₃O₄ nanoparticles are of significant interest due to their status as a p-type semiconductor with a spinel crystal structure and notable electronic and magnetic properties. tandfonline.comnih.gov These intrinsic characteristics underpin their utility in various advanced technological fields. Research has demonstrated that Co₃O₄ nanoparticles synthesized from precursor compounds exhibit weak ferromagnetic behavior at room temperature and possess distinct optical band gaps, confirming their semiconductor nature. nih.gov The ability to produce nanoparticles with controlled morphologies, such as nanoplates or spherical particles, further expands their applicability. nih.govnih.gov

    The diverse applications of these cobalt oxide nanoparticles are a direct result of their physicochemical properties. They are extensively investigated as catalysts, materials for energy storage devices, and components in magnetic systems.

    Detailed Research Findings on Co₃O₄ Nanoparticle Applications

    Application AreaResearch FocusKey Findings & Nanoparticle Properties
    Catalysis Methane (CH₄) and Carbon Monoxide (CO) OxidationCo₃O₄ nanoparticles serve as effective catalysts for the complete oxidation of methane and carbon monoxide. researchgate.net The catalytic performance is closely linked to the nanoparticle's surface area and particle size. researchgate.net
    CO₂ HydrogenationNanoparticles derived from Co₃O₄ precursors are used to catalyze the conversion of CO₂ into methane. The surface orientation of the nanoparticles significantly influences catalytic activity and selectivity. rsc.org
    Photocatalytic Water SplittingGreen-synthesized Co₃O₄ nanoparticles have demonstrated the ability to function as stable photocatalysts for overall water splitting under visible light, producing hydrogen and oxygen. spiedigitallibrary.org
    Energy Storage Lithium-ion Batteries (LIBs)Agglomerated Co₃O₄ nanoparticles, formed from the pyrolysis of cobalt-containing metal-organic frameworks, are used as anode materials in LIBs, showing enhanced capacity and cycle life. researchgate.net
    SupercapacitorsCo₃O₄ nanoparticles are a promising electrode material for supercapacitors due to their high theoretical specific capacitance. bjrs.org.brnih.gov When combined with conducting polymers, their performance in terms of conductivity and structural integrity is significantly enhanced. mdpi.com
    Magnetic Materials Magnetic DevicesNanoscale Co₃O₄ exhibits unique magnetic properties, such as ferromagnetism, which differ from its bulk antiferromagnetic nature. These properties make it a candidate for applications in magneto-optical devices and magnetic storage. acs.org

    The synthesis of Co₃O₄ nanoparticles from precursors like this compound provides a pathway to materials with tailored properties for specific, high-performance applications. The thermal decomposition of organic cobalt salts is a versatile technique for producing these advanced nanomaterials. mdpi.com The morphology and size of the resulting nanoparticles can be controlled, which in turn dictates their performance in areas from catalysis to energy storage. nih.govnih.gov For instance, Co₃O₄ nanoplates have been shown to possess strong oxidase-like activity, useful for developing colorimetric sensors. nih.gov Similarly, the electrochemical properties essential for supercapacitors and batteries are heavily dependent on the nanostructure of the cobalt oxide material. bjrs.org.brmdpi.com

    Environmental Applications of Cobalt Formate and Its Derivatives Excluding Safety/toxicity

    Catalytic Degradation of Environmental Pollutants

    Cobalt-based catalysts are notable for their ability to facilitate the breakdown of persistent environmental toxins into less harmful substances. This is achieved through various catalytic processes, including oxidation and reduction reactions.

    Cobalt-based metal-organic frameworks (MOFs) have demonstrated significant potential as photocatalysts for breaking down organic dyes in wastewater. encyclopedia.pub For instance, cobalt-containing MOFs can achieve over 90% degradation efficiency for various dyes, such as methylene (B1212753) blue. encyclopedia.pub The mechanism often involves the generation of highly reactive hydroxyl radicals (•OH) when the MOF is exposed to light. encyclopedia.pub These radicals then attack and decompose the complex organic dye molecules. encyclopedia.pub

    One study detailed the synthesis of a porous cobalt-based MOF which was then encapsulated with photosensitive dyes like methylene blue (MB) and methyl orange (MO) to create composite photocatalysts. tandfonline.comtandfonline.com These composites showed enhanced performance in the photodegradation of Eriochrome Black-T (EBT) under visible light. The MB@Co-MOF composite, in particular, achieved a 99.7% degradation of EBT within 240 minutes. tandfonline.comtandfonline.com

    Another approach involves using cobalt complexes as catalysts. A meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II) complex, or [Co(TMFPP)], has been used with hydrogen peroxide to decompose triarylmethane dyes like crystal violet and malachite green. mdpi.com This system achieved a degradation efficiency of over 85% in a single batch. mdpi.com Similarly, a novel cobalt metal-organic framework, CUST-565, used as a catalyst to activate peroxymonosulfate (B1194676) (PMS), achieved 97% degradation of methyl orange and 98% of rhodamine B within 30 minutes. rsc.org The degradation process in this system involves sulfate (B86663) radicals (SO₄˙⁻), hydroxyl radicals (HO˙), superoxide (B77818) radicals (O₂˙⁻), and singlet oxygen (¹O₂). rsc.org

    Beyond dyes, cobalt complexes are effective in degrading other challenging aqueous pollutants. Soluble cobalt complexes, such as cobalt tetratrimethylammonium phthalocyanine (B1677752) (CoTTMeAPc), have shown high efficiency in the reductive dechlorination of chlorinated volatile organic compounds (Cl-VOCs) like perchloroethylene (PCE) and trichloroethene (TCE) in aqueous solutions. diva-portal.org In one study, CoTTMeAPc achieved degradation efficiencies of 94.6% for PCE and 91.6% for TCE within just 5 minutes. diva-portal.org

    Table 1: Efficiency of Cobalt-Based Catalysts in Organic Dye Degradation
    CatalystPollutantDegradation EfficiencyTimeSource
    MB@Co-MOF compositeEriochrome Black-T (EBT)99.7%240 min tandfonline.comtandfonline.com
    MO@Co-MOF compositeEriochrome Black-T (EBT)92.0%240 min tandfonline.comtandfonline.com
    [Co(TMFPP)] with H₂O₂Crystal Violet & Malachite Green>85%1 batch mdpi.com
    CUST-565 with PMSMethyl Orange (MO)97%30 min rsc.org
    CUST-565 with PMSRhodamine B (RhB)98%30 min rsc.org

    Cobalt oxide (Co₃O₄) catalysts have demonstrated exceptional activity in the oxidation of carbon monoxide (CO), a major air pollutant, even at temperatures well below room temperature. researchgate.net They are considered a cost-effective alternative to more expensive noble metal catalysts. researchgate.net The high catalytic activity is often attributed to the high surface area and the presence of oxygen vacancies in nanostructured cobalt oxides, such as those prepared through nanocasting. researchgate.net These ordered mesoporous Co₃O₄ catalysts have proven to be highly effective and stable in the deep oxidation of VOCs, including propane (B168953) and toluene. researchgate.net

    The performance of cobalt oxide catalysts can be further enhanced. One method is through acid-etching and the incorporation of ruthenium (Ru). researchgate.net This process improves the oxygen mobility and increases the amount of surface Co²⁺ species, which enhances the oxidation of chlorinated VOCs like 1,2-dichloroethane. researchgate.net Soluble cobalt complexes have also proven effective for degrading chlorinated VOCs. diva-portal.org For instance, cobalt tetratrimethylammonium phthalocyanine (CoTTMeAPc) rapidly degraded perchloroethylene (PCE), trichloroethene (TCE), and dichloromethane (B109758) (DCM) in aqueous solutions. diva-portal.org

    Table 2: Degradation of Volatile Organic Compounds (VOCs) by Cobalt Catalysts
    CatalystPollutantDegradation EfficiencyTimeSource
    CoTTMeAPcPerchloroethylene (PCE)94.6%5 min diva-portal.org
    CoTTMeAPcTrichloroethene (TCE)91.6%5 min diva-portal.org
    CoTTMeAPcDichloromethane (DCM)55.4%5 min diva-portal.org

    Remediation of Organic Dyes and Aqueous Pollutants

    Adsorptive Remediation Applications for Environmental Contaminants

    In addition to catalytic degradation, cobalt-containing materials are used as adsorbents to capture and remove pollutants from the environment. Adsorption is a surface phenomenon where pollutant molecules adhere to the surface of the adsorbent material. nih.gov

    A diphenylamine-coordinated cobalt complex (Co-DPA) has been synthesized and tested for its ability to remove heavy metals like cadmium (Cd²⁺), lead (Pb²⁺), and chromium (Cr³⁺) from wastewater. nih.gov By adjusting parameters such as pH and adsorbent dosage, high removal efficiencies were achieved. With an adsorbent dose of 3 g, the Co-DPA complex removed 94% of Cd²⁺, 90.05% of Pb²⁺, and 94.05% of Cr³⁺. nih.gov The mechanism involves the metal ions binding to the available adsorption sites on the complex. nih.gov

    Cobalt/iron bimetallic biochar composites have also been developed for the adsorption of lead(II) from contaminated water and soil. mdpi.com The presence of cobalt in the Fe/Co composite enhances the reduction activity of iron and improves the reaction kinetics for contaminant removal. mdpi.com

    Metal-organic frameworks containing cobalt are effective adsorbents for VOCs. A cobalt-adeninate MOF, known as Bio-MOF-11, was studied for its capacity to adsorb common VOCs like methanol (B129727), acetone, benzene, and toluene. acs.org The saturated adsorption capacity ranged from 0.73 to 3.57 mmol/g. acs.org Adsorption is also a key first step in some catalytic processes. For example, a cobalt phthalocyanine (CoPc) composite adsorbed approximately 26% of the hexavalent chromium (Cr(VI)) present in a solution, which is a crucial step for its subsequent catalytic reduction. rsc.org

    Table 3: Adsorption of Contaminants by Cobalt-Based Materials
    AdsorbentPollutantAdsorption/Removal EfficiencyKey FindingSource
    Co-DPA complexCd²⁺, Pb²⁺, Cr³⁺94%, 90.05%, 94.05% respectivelyEffective for heavy metal removal from wastewater. nih.gov
    Bio-MOF-11Methanol, Acetone, Benzene, Toluene0.73–3.57 mmol/g capacityDemonstrates high adsorption capacity for various VOCs. acs.org
    CoPc-NMC₉₀₀Cr(VI)~26% adsorptionAdsorption is a key prerequisite for catalytic reduction. rsc.org
    BC@Co/Fe-5Pb²⁺High adsorption performanceEffective for lead removal from water and soil. mdpi.com

    Phytoremediation Potential of Cobalt Compounds

    Phytoremediation is an emerging technology that uses plants and their associated microbes to remove or reduce the toxicity of pollutants from soil and water. scirp.org While cobalt can be toxic at high concentrations, certain plants, known as hyperaccumulators, have the natural ability to take up and store significant amounts of heavy metals, including cobalt. scirp.orgmdpi.com

    Plants can be used to remediate sites contaminated with cobalt. For example, the free-floating aquatic plants Pistia stratiotes and Eichhornia crassipes have been studied for their ability to remove heavy metals, including cobalt, from industrial effluents. scielo.br Research on the grass Eleusine indica showed that at lower soil concentrations, cobalt was primarily retained in the roots, but at higher concentrations, it was translocated to the shoots. unn.edu.ng

    The effectiveness of phytoremediation for cobalt-contaminated soil can be enhanced through genetic engineering. researchgate.net In one study, Arabidopsis and tall fescue plants were genetically modified to express a specific bacterial gene (AfSSB), which improved their tolerance to both 2,4,6-trinitrotoluene (B92697) (TNT) and cobalt, thereby enhancing their ability to remediate co-contaminated soil. researchgate.net

    Table 4: Plants Studied for Cobalt Phytoremediation
    Plant SpeciesType of RemediationKey FindingSource
    Pistia stratiotes (Water Lettuce)Phytoextraction from waterCapable of removing cobalt from industrial effluent. scielo.br
    Eichhornia crassipes (Water Hyacinth)Phytoextraction from waterShows potential for biocleaning of industrial wastewater. scielo.br
    Eleusine indica (Goose grass)Phytoextraction from soilTranslocates cobalt to shoots at high soil concentrations. unn.edu.ng
    Arabidopsis thaliana & Tall Fescue (genetically modified)Enhanced PhytoextractionIncreased tolerance and remediation of cobalt-contaminated soil. researchgate.net

    Compound Index

    Compound Name
    1,2-dichloroethane
    Acetone
    Benzene
    Cadmium
    Carbon monoxide
    Chromium
    Cobalt
    Cobalt formate (B1220265)
    Cobalt oxide (Co₃O₄)
    Cobalt tetratrimethylammonium phthalocyanine (CoTTMeAPc)
    Crystal Violet
    Dichloromethane (DCM)
    Eriochrome Black-T (EBT)
    Hydrogen peroxide
    Lead
    Malachite Green
    Methanol
    Methylene blue (MB)
    Methyl orange (MO)
    Perchloroethylene (PCE)
    Peroxymonosulfate (PMS)
    Propane
    Rhodamine B (RhB)
    Ruthenium
    Toluene
    Trichloroethene (TCE)
    2,4,6-trinitrotoluene (TNT)

    Future Research Directions and Emerging Paradigms for Cobalt Formate

    Integration of Advanced Theoretical and Experimental Methodologies for Comprehensive Understanding

    A deeper understanding of the structure-property relationships in cobalt formate (B1220265) materials necessitates the integration of advanced theoretical and experimental methodologies. Characterization techniques such as Fourier Transform Attenuated Total Reflection Infrared (ATR-FTIR) spectroscopy, Powder X-ray Diffraction (PXRD), Ultraviolet-Visible Diffuse Reflectance Spectroscopy (UV-DRS), Field Emission Scanning Electron Microscopy (FESEM), EDX-Mapping, and Photoluminescence (PL) studies are vital for elucidating the structural and electronic properties of cobalt formate coordination polymers researchgate.net. Theoretical methods, including Density Functional Theory (DFT) calculations, are increasingly employed to model adsorption sites, predict electronic structures, and understand reaction mechanisms, which is crucial for designing new materials with specific functionalities researchgate.net. For example, understanding charge transport mechanisms in conductive this compound materials involves deriving parameters like mobility, transit time, and diffusion length researchgate.net. The optical bandgap, determined via Tauc Plot analysis, provides insights into the electronic properties of these materials researchgate.net.

    Exploration of Novel Functional Materials and Hybrid Systems based on this compound

    This compound is being explored as a functional material in its own right, particularly as a metal-organic framework (MOF) or coordination polymer, and as a component in hybrid systems. This compound dihydrate (Co-MOF) has demonstrated utility as a heterogeneous electrocatalyst for the oxygen evolution reaction (OER) in neutral pH conditions researchgate.net. Its unique structure allows for hydrogen isotope separation, showcasing its potential in specialized separation technologies researchgate.net. Research into this compound frameworks has also highlighted their efficacy in gas separation, such as the selective adsorption of hydrocarbons like C₃H₆ and C₂H₄ researchgate.net. The inherent conductivity and tunable electronic properties of some this compound coordination polymers also open avenues for applications in electronic devices researchgate.net.

    Scalability and Industrial Viability of this compound Synthesis and Applications

    The industrial viability of this compound materials hinges on scalable and cost-effective synthesis methods. Promising developments include the synthesis of this compound frameworks at gram and even kilogram scales using water-based, green synthesis routes from inexpensive raw materials researchgate.netresearchgate.net. This scalability is a critical factor for commercialization and widespread application. For instance, this compound dihydrate has been synthesized on a gram scale, indicating its prospect for commercialization researchgate.net. Similarly, the kilogram-scale synthesis of this compound frameworks for gas separation demonstrates the feasibility of producing these materials in quantities suitable for industrial use researchgate.net. The use of DMF as a solvent source for formate in some synthesis methods also points to practical considerations in precursor availability researchgate.net.

    Interdisciplinary Approaches to this compound Research in New Scientific Domains

    The versatility of this compound materials supports interdisciplinary research across various scientific domains. Its application as an electrocatalyst for water oxidation (OER) bridges materials science with electrochemistry and sustainable energy researchgate.net. The development of this compound frameworks for gas separation integrates materials chemistry with chemical engineering and environmental science, addressing challenges in purification and recovery processes researchgate.net. Furthermore, the exploration of its conductive and dielectric properties positions it for potential use in advanced electronic and sensor applications, drawing on condensed matter physics and materials engineering aip.orgaip.orgresearchgate.net. While this compound itself is not the primary focus, its role as a precursor for cobalt nanoparticles used in catalysis for CO₂ hydrogenation and ozone decomposition also highlights its indirect contribution to sustainable chemistry and environmental remediation azonano.com.

    Data Tables:

    Table 1: Selected Properties of this compound Materials

    PropertyValue / UnitSource ReferenceNotes
    Mobility9.15 × 10⁻⁷ m² V⁻¹ s⁻¹ (Compound 1) researchgate.netThis compound coordination polymer
    5.44 × 10⁻⁷ m² V⁻¹ s⁻¹ (Compound 2) researchgate.netThis compound coordination polymer
    Diffusion Length1.116 μm (Compound 1) researchgate.netThis compound coordination polymer
    1.050 μm (Compound 2) researchgate.netThis compound coordination polymer
    Electrical Conductivity2.55x higher (Compound 1 vs. Compound 2) researchgate.netRelative conductivity
    Optical Bandgap4.45 eV researchgate.netThis compound coordination polymer
    Capacity (OER)1064.3 mAh/g at 0.1 A/g researchgate.net, researchgate.netFor Co-MOF (this compound dihydrate)

    Table 2: Electrocatalytic Performance of this compound (Co-MOF) for Oxygen Evolution Reaction (OER)

    Performance MetricValue / UnitConditionsSource Reference
    Turnover Frequency (TOF)0.277 s⁻¹Neutral pH researchgate.net, researchgate.net
    Overpotential275.5 mV vs RHETo achieve 1 mA/cm² researchgate.net
    Faradaic Efficiency89.93 %Neutral pH researchgate.net

    Q & A

    Q. What are the standard synthetic protocols for cobalt formate, and how can researchers optimize reaction conditions for reproducibility?

    this compound (Co(HCOO)₂·2H₂O) is typically synthesized via aqueous reactions between cobalt salts (e.g., CoCl₂ or Co(NO₃)₂) and formic acid or ammonium formate. A common method involves dissolving cobalt carbonate in formic acid under controlled pH (3–4) and evaporating the solution to obtain crystalline products . To ensure reproducibility, document:

    • Molar ratios (e.g., Co²⁺:HCOO⁻ = 1:2).
    • Temperature (ambient vs. reflux conditions).
    • Purification steps (e.g., recrystallization solvents).
      Use characterization techniques like XRD to confirm phase purity and TGA to verify hydration states .

    Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?

    • XRD : Compare experimental patterns with reference data (ICDD PDF-4+ 00-014-0742) to confirm crystal structure.
    • FTIR : Identify formate ligand vibrations (e.g., asymmetric OCO stretch at ~1600 cm⁻¹) .
    • TGA/DSC : Monitor dehydration (∼100–150°C) and decomposition to Co₃O₄ (>250°C) under inert or oxidative atmospheres .
    • Elemental analysis : Validate Co²⁺ content via ICP-OES (±1% error margin).
      Report instrument parameters (e.g., heating rate: 10°C/min) for cross-study comparability .

    Q. How does this compound’s solubility in polar and nonpolar solvents influence its reactivity in coordination chemistry studies?

    this compound is sparingly soluble in water (∼2.13 g/100 mL at 25°C) and insoluble in organic solvents like ethanol or acetone. This limited solubility necessitates:

    • Aqueous-phase reactions for ligand exchange studies.
    • Sonication or heating to enhance dissolution kinetics.
      Document solvent dielectric constants and temperature dependencies to explain reactivity trends .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in oxidation reactions?

    Discrepancies in catalytic performance often arise from:

    • Surface morphology variations (e.g., nanoparticle vs. bulk material).
    • In situ phase changes during catalysis (e.g., decomposition to CoO or Co₃O₄).
      Methodological solutions :
    • Use operando XRD/FTIR to track structural changes under reaction conditions.
    • Standardize testing parameters (e.g., O₂ flow rate, substrate:catalyst ratio).
    • Compare turnover frequencies (TOF) across studies, normalizing for surface area .

    Q. What experimental controls are critical when studying this compound’s stability under varying humidity and temperature conditions?

    • Humidity chambers : Test hygroscopicity at 30–90% RH; monitor mass changes via microbalance.
    • Accelerated aging : Heat samples at 50–100°C and compare XRD patterns pre/post aging.
    • Gas environment : Assess stability under N₂ vs. air to differentiate oxidative vs. hydrolytic degradation.
      Include error margins for repeated trials and raw data tables (e.g., % mass loss vs. time) .

    Q. How can computational modeling (DFT, MD) complement experimental studies of this compound’s electronic structure and ligand-binding energetics?

    • Density Functional Theory (DFT) : Calculate Co²⁺ d-orbital splitting energies to predict redox behavior.
    • Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility limitations.
      Validate models using experimental UV-Vis (charge-transfer transitions) and XPS (Co 2p₃/₂ binding energy ≈ 780–782 eV) .

    Q. What are the best practices for reconciling discrepancies in magnetic susceptibility measurements of this compound?

    Conflicting data may arise from:

    • Sample purity (e.g., paramagnetic impurities like Co³⁺).
    • Measurement techniques (SQUID vs. Gouy balance).
      Protocol adjustments :
    • Pre-treat samples with chelating agents (e.g., EDTA) to remove impurities.
    • Report temperature-dependent χ vs. T curves (e.g., χ increases below 50 K for antiferromagnetic ordering).
    • Use diamagnetic corrections for sample holders .

    Methodological Guidelines

    Q. Data Presentation

    • Tables : Include synthesis parameters (e.g., Table 1: pH vs. yield%).
    • Figures : Label XRD peaks with Miller indices and TGA steps with % mass loss .
      Reproducibility
    • Deposit raw data (e.g., .cif files for XRD) in repositories like Zenodo or ICAT .
    • Follow IUPAC nomenclature and SI units .

    Q. Conflict Resolution

    • Cross-validate results using multiple techniques (e.g., pair EXAFS with XRD for local structure analysis).
    • Publish negative results (e.g., failed catalytic trials) to inform future studies .

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    Feasible Synthetic Routes

    Reactant of Route 1
    Cobalt formate
    Reactant of Route 2
    Cobalt formate

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.